L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is a peptide composed of multiple amino acids, including L-arginine, L-isoleucine, L-lysine, and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-arginine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-arginine, L-lysine, L-lysine, and L-leucine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified from the host organism.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of L-arginine can be oxidized to form nitric oxide.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the guanidino group.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Substitution: Electrophiles such as alkyl halides can react with amino groups under basic conditions.
Major Products
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Alkylated peptides with modified side chains.
Scientific Research Applications
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- has several scientific research applications:
Medicine: It is studied for its potential role in cardiovascular health due to its ability to produce nitric oxide, a vasodilator.
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Pharmacology: It is investigated for its potential therapeutic effects in conditions such as hypertension and diabetes.
Industry: It is used in the development of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The primary mechanism of action of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- involves the production of nitric oxide from the guanidino group of L-arginine. Nitric oxide acts as a signaling molecule that induces vasodilation by relaxing smooth muscle cells in blood vessels. This process involves the activation of the enzyme nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates the vasodilatory effects.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A precursor to nitric oxide with similar vasodilatory effects.
L-Citrulline: Another amino acid involved in the nitric oxide production pathway.
L-Ornithine: Involved in the urea cycle and can be converted to L-arginine.
Uniqueness
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is unique due to its specific peptide sequence, which may confer distinct biological activities and interactions compared to individual amino acids or shorter peptides. Its ability to produce nitric oxide and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
183896-75-5 |
---|---|
Molecular Formula |
C42H84N18O8 |
Molecular Weight |
969.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H84N18O8/c1-5-25(4)32(60-33(61)26(45)13-10-20-52-40(46)47)38(66)57-29(16-11-21-53-41(48)49)35(63)55-27(14-6-8-18-43)34(62)56-28(15-7-9-19-44)36(64)59-31(23-24(2)3)37(65)58-30(39(67)68)17-12-22-54-42(50)51/h24-32H,5-23,43-45H2,1-4H3,(H,55,63)(H,56,62)(H,57,66)(H,58,65)(H,59,64)(H,60,61)(H,67,68)(H4,46,47,52)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
HBNPCGFSJBVNOB-ALERXTORSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.